4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Description
4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17N3O5S and its molecular weight is 411.43. The purity is usually 95%.
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Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide , also known by its CAS number 943586-12-7, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O4S with a molecular weight of 396.45 g/mol. Its structure features a benzenesulfonamide core linked to a pyrrolidine moiety and a furan-substituted pyridine ring, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that sulfonamide derivatives can exhibit various biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. The specific compound under consideration has shown promise in preliminary studies related to cardiovascular health and potential interactions with calcium channels.
Cardiovascular Effects
A study investigated the effects of related benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The findings revealed that certain sulfonamide derivatives could significantly reduce perfusion pressure and alter coronary resistance, suggesting a potential role in cardiovascular modulation .
Table 1: Experimental Design for Evaluating Biological Activity
Group | Compound | Dose (nM) |
---|---|---|
I | Control | Krebs-Henseleit solution only |
II | Benzenesulfonamide | 0.001 |
III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 |
IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 |
V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 |
VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 |
This study highlighted that the compound 4-(2-aminoethyl)-benzenesulfonamide exhibited a notable decrease in perfusion pressure over time compared to other tested compounds .
The proposed mechanisms through which sulfonamide derivatives exert their effects include:
- Calcium Channel Interaction : Theoretical docking studies suggest that these compounds may interact with calcium channels, influencing vascular tone and resistance.
- Endothelin Receptor Inhibition : Some derivatives have been identified as endothelin receptor antagonists, which can alleviate conditions such as pulmonary hypertension .
- Carbonic Anhydrase Inhibition : Certain sulfonamides have shown potential as carbonic anhydrase inhibitors, which may be beneficial in managing heart failure .
Case Studies and Research Findings
Recent literature has focused on the cardiovascular implications of sulfonamide derivatives:
- A study demonstrated that N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide , a sulfonamide derivative, effectively reduced pulmonary vascular resistance in experimental models .
- Another research highlighted the interaction of different sulfonamides with calcium channel proteins, suggesting a pathway for therapeutic intervention in cardiovascular diseases .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c24-19-7-8-20(25)23(19)16-3-5-17(6-4-16)29(26,27)22-12-14-10-15(13-21-11-14)18-2-1-9-28-18/h1-6,9-11,13,22H,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKIBDWEZUCULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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